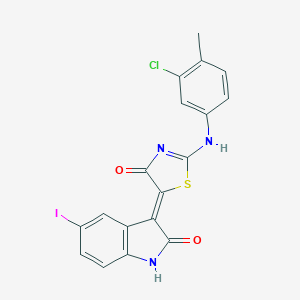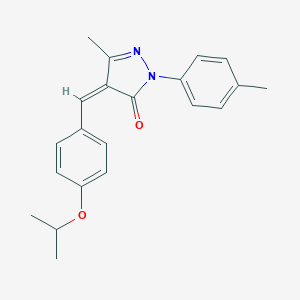![molecular formula C22H21BrN4O3S B308385 1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B308385.png)
1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including an acetyl group, a bromo-ethoxyphenyl group, and an ethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps:
Formation of the Benzoxazepine Core: The initial step involves the construction of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol derivative with a suitable electrophile under acidic or basic conditions.
Introduction of the Triazino Group: The next step involves the introduction of the triazino group. This can be accomplished by reacting the benzoxazepine intermediate with a triazine derivative under controlled conditions.
Functional Group Modifications: The final steps involve the introduction of the acetyl, bromo-ethoxyphenyl, and ethylsulfanyl groups. These modifications can be achieved through standard organic reactions such as acetylation, bromination, and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromo group can be reduced to form the corresponding ethoxyphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethoxyphenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-2-(ethylsulfanyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile: This compound shares the triazino and ethylsulfanyl groups but differs in other structural aspects.
Quinoline Derivatives: Compounds with similar heterocyclic structures and functional groups.
Uniqueness
1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of functional groups and heterocyclic structure. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C22H21BrN4O3S |
|---|---|
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
1-[6-(2-bromo-5-ethoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H21BrN4O3S/c1-4-29-14-10-11-17(23)16(12-14)21-27(13(3)28)18-9-7-6-8-15(18)19-20(30-21)24-22(26-25-19)31-5-2/h6-12,21H,4-5H2,1-3H3 |
InChI-Schlüssel |
QNECVCAWGMXSNH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)Br)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)Br)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(butylsulfanyl)-6-[4-(dimethylamino)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308303.png)
![(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B308306.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-(acetyloxy)phenyl acetate](/img/structure/B308307.png)
![(6E)-4-chloro-2-methoxy-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308308.png)

![2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER](/img/structure/B308312.png)
![2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide](/img/structure/B308313.png)
![4-[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B308314.png)
![7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide](/img/structure/B308315.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)

![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![1-[6-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B308322.png)
